molecular formula C20H12N4O2 B3314156 6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one CAS No. 950276-51-4

6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B3314156
CAS No.: 950276-51-4
M. Wt: 340.3 g/mol
InChI Key: VYLXGOOOFCGIQK-UHFFFAOYSA-N
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Description

6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one is a complex organic compound featuring a pyrido[2,1-b]quinazolin-11-one core fused with a 1,2,4-oxadiazole ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: Formation of the quinazolinone core through condensation reactions between appropriate precursors.

  • Cyclization Reactions: Cyclization steps to form the oxadiazole ring, often involving the use of reagents like hydrazine or carboxylic acids.

  • Phenyl Substitution: Introduction of the phenyl group through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process.

Types of Reactions:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions may be employed to reduce nitro groups or other oxidized functionalities.

  • Substitution: Electrophilic and nucleophilic substitution reactions are used to introduce various substituents on the aromatic rings.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride, and iron filings are frequently used.

  • Substitution Reagents: Halogenating agents like bromine or chlorine, and nucleophiles such as phenyl lithium.

Major Products Formed:

  • Oxidation Products: Hydroxylated or carboxylated derivatives.

  • Reduction Products: Amines or hydroxylamines.

  • Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: Potential therapeutic applications in treating diseases such as cancer, inflammation, and bacterial infections.

  • Industry: Utilized in the development of new materials, including fluorescent dyes and sensors.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Interacts with enzymes or receptors involved in disease processes.

  • Pathways: Involves pathways related to cell signaling, apoptosis, and immune response modulation.

Comparison with Similar Compounds

  • 1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

  • Quinazolinone Derivatives: Compounds with the quinazolinone core structure, used in various pharmaceutical applications.

Uniqueness: 6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one stands out due to its unique combination of structural features, which contribute to its distinct biological and chemical properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrido[2,1-b]quinazolin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O2/c25-20-14-9-4-5-11-16(14)21-18-15(10-6-12-24(18)20)19-22-17(23-26-19)13-7-2-1-3-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLXGOOOFCGIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one
Reactant of Route 2
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6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one
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6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one
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6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one
Reactant of Route 5
6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one
Reactant of Route 6
6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one

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